molecular formula C24H16BrNO2 B15015398 3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one

3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one

Cat. No.: B15015398
M. Wt: 430.3 g/mol
InChI Key: OSZCMIRKLTVHCW-HUHBOQILSA-N
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Description

3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various pharmacologically active compounds. This particular compound features a bromophenyl group, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 4-aminobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization with 2-hydroxyacetophenone in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.

    (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Known for its antimicrobial properties.

    (2E)-3-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Studied for its potential use in materials science.

Uniqueness

What sets 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE apart is its unique combination of a bromophenyl group and a chromenone structure. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H16BrNO2

Molecular Weight

430.3 g/mol

IUPAC Name

3-[4-[[(E)-3-(4-bromophenyl)prop-2-enylidene]amino]phenyl]chromen-2-one

InChI

InChI=1S/C24H16BrNO2/c25-20-11-7-17(8-12-20)4-3-15-26-21-13-9-18(10-14-21)22-16-19-5-1-2-6-23(19)28-24(22)27/h1-16H/b4-3+,26-15?

InChI Key

OSZCMIRKLTVHCW-HUHBOQILSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=C/C=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC=CC4=CC=C(C=C4)Br

Origin of Product

United States

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